Physicochemical Profiling and Analytical Characterization of 3-Chloro-2'-(thiomethyl)benzophenone
Physicochemical Profiling and Analytical Characterization of 3-Chloro-2'-(thiomethyl)benzophenone
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Causality
3-Chloro-2'-(thiomethyl)benzophenone (CAS: 951888-01-0) is a highly specialized diaryl ketone utilized extensively as a building block in medicinal chemistry, notably in the synthesis of allosteric SHP2 inhibitors[1] and photoaffinity probes.
From a physicochemical perspective, the molecule’s behavior is dictated by the steric clash between the ortho-thiomethyl (methylthio) group and the central carbonyl linker. This steric hindrance forces the adjacent phenyl ring out of coplanarity, increasing the dihedral angle. This structural twist has two profound effects:
-
Electronic: It disrupts extended
-conjugation, blue-shifting the UV absorption maximum compared to an unsubstituted benzophenone. -
Lipophilic: It partially buries the polar carbonyl oxygen within the hydrophobic pocket created by the twisted aromatic rings, significantly driving up the molecule's lipophilicity (LogP ~4.29)[2].
Understanding these structural nuances is critical for developing robust analytical methods and formulation strategies.
Core Physicochemical Properties
The following quantitative data summarizes the fundamental properties of the compound, serving as the baseline for all downstream analytical and formulation workflows[2][3].
| Property | Value | Analytical Implication |
| CAS Number | 951888-01-0 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₄H₁₁ClOS | Dictates isotopic distribution in MS (³⁵Cl/³⁷Cl ratio). |
| Molecular Weight | 262.75 g/mol | Requires high-resolution MS for exact mass confirmation. |
| LogP (Predicted) | 4.29 | Indicates high lipophilicity; requires high organic mobile phases in HPLC. |
| TPSA | 17.07 Ų | Low polar surface area; suggests high membrane permeability. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and thioether sulfur act as weak acceptors. |
| H-Bond Donors | 0 | Lack of donors limits aqueous solubility. |
Analytical Workflows & Self-Validating Protocols
To ensure scientific integrity, the experimental methodologies below are designed as self-validating systems . This means every protocol contains internal checks to rule out false positives, matrix effects, or procedural errors.
Caption: Logical workflow for the physicochemical characterization and validation of the compound.
Protocol A: Chromatographic Purity via HPLC-UV/MS
Because of the compound's high lipophilicity (LogP 4.29), traditional fully porous C18 columns will result in excessive retention times and peak tailing.
-
Causality: We utilize a core-shell C8 column. The shorter alkyl chain (C8 vs C18) reduces hydrophobic retention, while the core-shell particle architecture minimizes longitudinal diffusion, yielding sharp peaks.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Column Selection: Install a Phenomenex Kinetex C8 (100 x 2.1 mm, 2.6 µm) column. Maintain column temperature at 40°C to reduce mobile phase viscosity.
-
Gradient Elution: Run a linear gradient from 20% B to 95% B over 6 minutes, followed by a 2-minute isocratic hold at 95% B to elute the highly lipophilic API.
-
Detection: Monitor UV absorbance at 254 nm. Couple to an ESI+ Mass Spectrometer to confirm the [M+H]⁺ ion at m/z 263.0 (with the characteristic ³⁷Cl isotope peak at 265.0).
-
Self-Validation Mechanism (Peak Purity): Utilize a Photodiode Array (PDA) detector. The software must calculate a Peak Purity Index by comparing the UV spectra at the leading edge, apex, and tailing edge of the peak. A purity angle less than the purity threshold self-validates that no structurally similar impurities are co-eluting under the main peak.
Protocol B: Partition Coefficient (LogP) Determination
Determining the exact lipophilicity is critical for predicting pharmacokinetic distribution. We employ the Shake-Flask Method strictly adhering to [4].
Step-by-Step Methodology:
-
Solvent Saturation: Stir n-octanol and HPLC-grade water together for 24 hours to ensure mutual saturation. Separate the phases.
-
Stock Preparation: Dissolve 10 mg of the compound in 10 mL of the saturated n-octanol.
-
Phase Partitioning: Prepare three distinct test vessels with varying octanol:water phase ratios (1:1, 1:2, and 2:1). Causality: Because the compound is highly lipophilic, using a higher water ratio (1:2) ensures enough compound partitions into the aqueous phase to be above the HPLC limit of quantification (LOQ).
-
Equilibration: Shake the flasks mechanically at 25°C ± 1°C for 1 hour. Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Sample both phases and quantify the concentration using the HPLC method from Protocol A.
-
Self-Validation Mechanism (Nernst Law & Mass Balance): The calculated LogP must not vary by more than ±0.3 units across the three different phase ratios. If it does, the Nernst partition law has been violated (indicating dimerization or aggregation). Additionally, calculate the mass balance:
. The total must equal 95–105% of the initial input mass, proving the compound did not adsorb to the glass interface.
Forced Degradation & Stability Profiling
In alignment with guidelines[5], the compound must be subjected to stress testing to elucidate its intrinsic stability.
Mechanistic Causality:
-
Oxidation: The thioether (methylthio) group is highly susceptible to oxidation, rapidly converting to a sulfoxide, and under extreme stress, a sulfone.
-
Photolysis: Benzophenones are classic photo-crosslinkers. Under UV light, the carbonyl group excites to a triplet state, forming a highly reactive ketyl radical that can abstract hydrogen atoms from surrounding solvents or excipients.
Caption: Mechanistic pathways of forced degradation under oxidative and photolytic stress conditions.
Step-by-Step Methodology:
-
Oxidative Stress: Dissolve the compound in acetonitrile. Add 3% v/v H₂O₂. Incubate at 25°C for 24 hours.
-
Photolytic Stress: Expose a thin layer of the solid compound to 1.2 million lux hours and 200 watt hours/m² of UV light in a photostability chamber.
-
Self-Validation Mechanism (Control Isolation): Run a "dark control" (wrapped in aluminum foil) alongside the photolytic sample, and a "water-spiked control" alongside the oxidative sample. Degradation is only scientifically validated if the stressed sample exhibits a >5% reduction in main peak area relative to the specific control, isolating the stressor as the definitive causal agent.
References
- Google Patents. "Imidazopyrimidine derivatives (US11179397B2)." United States Patent and Trademark Office.
-
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." International Council for Harmonisation. Available at:[Link]
Sources
- 1. US11179397B2 - Imidazopyrimidine derivatives - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. umwelt-online.de [umwelt-online.de]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
